molecular formula C19H18N2O3 B2559729 Methyl 4-[(2-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate CAS No. 1207046-43-2

Methyl 4-[(2-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate

Cat. No.: B2559729
CAS No.: 1207046-43-2
M. Wt: 322.364
InChI Key: BHJQOJIAMFPLRK-UHFFFAOYSA-N
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Description

Methyl 4-[(2-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate is a complex organic compound with a quinoline core structure

Scientific Research Applications

Methyl 4-[(2-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical sensors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the use of a Friedel-Crafts acylation followed by a series of reduction and substitution reactions . The specific conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Commonly used to convert nitro groups to amines or reduce other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism by which Methyl 4-[(2-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological outcomes. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline
  • 2-Methoxy-5-[(phenylamino)methyl]phenol
  • 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol

Properties

IUPAC Name

methyl 4-(2-methoxyanilino)-6-methylquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-12-8-9-14-13(10-12)16(11-17(20-14)19(22)24-3)21-15-6-4-5-7-18(15)23-2/h4-11H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJQOJIAMFPLRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2NC3=CC=CC=C3OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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